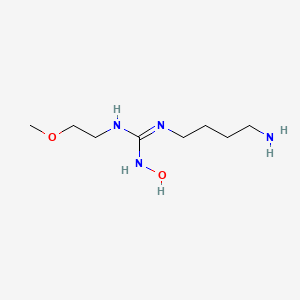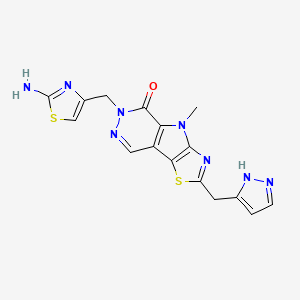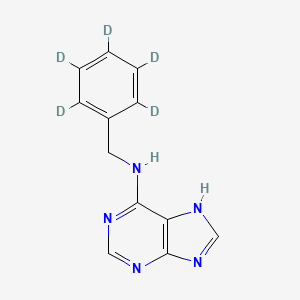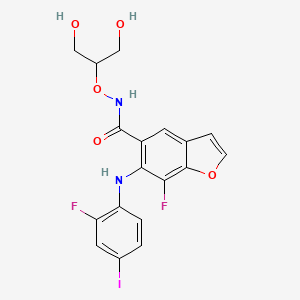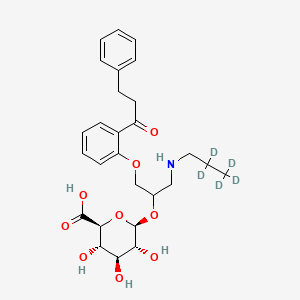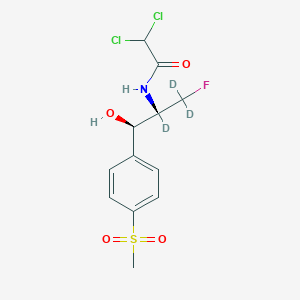
Adenosine monophosphate-13C10,15N5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine monophosphate-13C10,15N5 is a stable isotope-labeled compound where the carbon atoms are labeled with carbon-13 and the nitrogen atoms are labeled with nitrogen-15. This compound is a derivative of adenosine monophosphate, a key cellular metabolite involved in energy homeostasis and signal transduction . The labeling of carbon and nitrogen atoms makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of adenosine monophosphate-13C10,15N5 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenosine monophosphate molecule. This can be achieved through chemical synthesis or biosynthetic methods using labeled precursors. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process includes multiple steps such as purification, crystallization, and quality control to achieve high purity and isotopic enrichment. The final product is often provided in the form of a disodium salt solution for ease of use in various applications .
化学反応の分析
Types of Reactions: Adenosine monophosphate-13C10,15N5 can undergo various chemical reactions, including:
Oxidation: Conversion to adenosine diphosphate or adenosine triphosphate.
Reduction: Formation of adenosine.
Substitution: Replacement of phosphate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Requires nucleophilic reagents like amines or thiols under mild to moderate conditions.
Major Products:
Oxidation: Adenosine diphosphate, adenosine triphosphate.
Reduction: Adenosine.
Substitution: Various adenosine derivatives depending on the substituent used.
科学的研究の応用
Adenosine monophosphate-13C10,15N5 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand cellular processes.
Medicine: Utilized in drug development and pharmacokinetics to study the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes.
作用機序
Adenosine monophosphate-13C10,15N5 exerts its effects by participating in cellular metabolic processes. It acts as a substrate for various enzymes involved in energy metabolism and signal transduction. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems, providing insights into its molecular targets and pathways .
類似化合物との比較
Adenosine monophosphate-15N5: Labeled with nitrogen-15 only.
Adenosine monophosphate-13C10: Labeled with carbon-13 only.
Adenosine monophosphate-d12: Deuterium-labeled derivative.
Uniqueness: Adenosine monophosphate-13C10,15N5 is unique due to its dual labeling with both carbon-13 and nitrogen-15. This dual labeling provides more comprehensive data in metabolic studies and NMR spectroscopy compared to compounds labeled with a single isotope .
特性
分子式 |
C10H14N5O7P |
|---|---|
分子量 |
362.12 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChIキー |
UDMBCSSLTHHNCD-IADJQYSOSA-N |
異性体SMILES |
[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)O)O)O)[15NH2] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



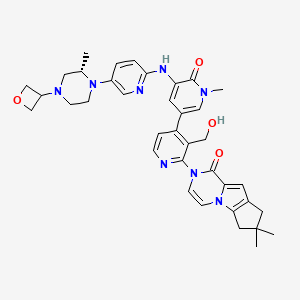
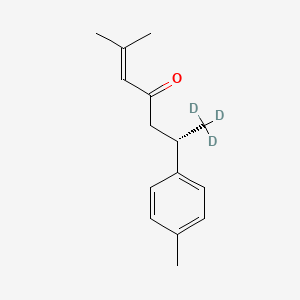
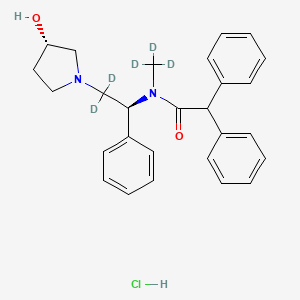

![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
